4-(Bromomethyl)-3-nitrobenzoyl chloride
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Overview
Description
4-(Bromomethyl)-3-nitrobenzoyl chloride is an organic compound with the molecular formula C8H6BrClNO3 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromomethyl group at the 4-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-nitrobenzoyl chloride typically involves the bromination of 3-nitrobenzoyl chloride. One common method is to react 3-nitrobenzoyl chloride with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may involve more stringent purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-nitrobenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions. Metal hydrides like lithium aluminum hydride (LiAlH4) are also effective.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is 4-(Aminomethyl)-3-nitrobenzoyl chloride.
Electrophilic Aromatic Substitution: Products include further nitrated, sulfonated, or halogenated derivatives of the compound.
Scientific Research Applications
4-(Bromomethyl)-3-nitrobenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the bromomethyl group.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-nitrobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the bromomethyl group and stabilizes the transition state during nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a benzoyl chloride group.
4-Bromobenzyl chloride: Lacks the nitro group and has only a bromomethyl group attached to the benzene ring.
3-Nitrobenzoyl chloride: Contains a nitro group but lacks the bromomethyl group.
Uniqueness
4-(Bromomethyl)-3-nitrobenzoyl chloride is unique due to the presence of both the bromomethyl and nitro groups, which confer distinct reactivity patterns. The combination of these functional groups allows for versatile chemical transformations and applications in various fields .
Properties
CAS No. |
73674-47-2 |
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Molecular Formula |
C8H5BrClNO3 |
Molecular Weight |
278.49 g/mol |
IUPAC Name |
4-(bromomethyl)-3-nitrobenzoyl chloride |
InChI |
InChI=1S/C8H5BrClNO3/c9-4-6-2-1-5(8(10)12)3-7(6)11(13)14/h1-3H,4H2 |
InChI Key |
PZBLYVXIESQISD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])CBr |
Origin of Product |
United States |
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